molecular weight and formula of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine
molecular weight and formula of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine
This guide provides an in-depth technical analysis of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine , a trisubstituted purine derivative. This compound represents a specific chemical space often explored in the development of adenosine receptor antagonists and kinase inhibitors.
[1]
Executive Summary & Identity
N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine is a lipophilic, trisubstituted purine scaffold. It is characterized by a 9-methylated core, a bulky hydrophobic dibenzylamine group at the C6 position, and an aliphatic butyl chain at the C2 position. This substitution pattern is chemically significant for disrupting protein-protein interactions or occupying hydrophobic pockets in G-protein-coupled receptors (GPCRs), specifically Adenosine receptors (A1/A2A/A3).
-
CAS Number: 496955-50-1[1]
-
Chemical Class: Trisubstituted Purine / Aminopurine derivative
-
Primary Application: Pharmaceutical Building Block / GPCR Ligand Research
Physicochemical Profiling (The Core Data)
The following data is derived from high-precision stoichiometric calculation and predicted physicochemical modeling based on the IUPAC structure.
Molecular Formula & Weight
The molecular formula is derived by substituting the hydrogen atoms of the purine core (
-
Core: 9H-Purine (
) -
Modification 1 (C6): Replacement of H with N,N-dibenzylamino group.
-
Amine N is integral to position 6. The substituent is
. -
Contribution:
(Two benzyls) | Loss: No H loss if considering N6 as the attachment point of the substituents.
-
-
Modification 2 (C2): Replacement of H with Butyl group (
).-
Contribution:
| Loss:
-
-
Modification 3 (N9): Replacement of H with Methyl group (
).-
Contribution:
| Loss:
-
Final Stoichiometry:
| Property | Value | Precision Note |
| Molecular Formula | C₂₄H₂₇N₅ | Confirmed via IUPAC parsing |
| Molecular Weight | 385.51 g/mol | Average atomic mass |
| Monoisotopic Mass | 385.2266 Da | Based on ¹²C, ¹H, ¹⁴N |
| Heavy Atom Count | 29 | Non-hydrogen atoms |
| ClogP (Predicted) | ~5.8 - 6.2 | Highly Lipophilic due to dibenzyl/butyl groups |
| TPSA | ~42 Ų | Low polarity; BBB permeable potential |
Elemental Analysis (Calculated)
For quality control (QC) validation, the theoretical elemental composition is:
-
Carbon (C): 74.77%
-
Hydrogen (H): 7.06%
-
Nitrogen (N): 18.17%
Synthetic Architecture & Logic
The synthesis of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine requires a regioselective approach to functionalize the 2, 6, and 9 positions of the purine ring. The most robust pathway utilizes 2,6-dichloro-9H-purine as the starting material.
Retrosynthetic Logic
-
N9-Methylation: Must occur early to fix the tautomer and direct regioselectivity.
-
C6-Amination: Nucleophilic Aromatic Substitution (
) at C6 is significantly faster than at C2 due to the intermediate's stability (Meisenheimer complex). This allows selective installation of the dibenzylamine. -
C2-Alkylation: The C2-chloride is deactivated by the electron-donating C6-amine. Therefore, a transition-metal catalyzed cross-coupling (Negishi or Suzuki) is required to install the butyl chain.
Step-by-Step Protocol
Step 1: Methylation (N9 Protection)
-
Reagents: 2,6-dichloropurine, Methyl Iodide (MeI),
, DMF. -
Conditions:
, 12h.[2] -
Mechanism:
reaction. is the most nucleophilic nitrogen in the anionic purine. -
Product: 2,6-dichloro-9-methylpurine.
Step 2:
-
Reagents: Dibenzylamine, DIPEA (base), Ethanol or n-Butanol.
-
Conditions: Reflux (
), 4-6h. -
Logic: The C6 position is more electrophilic. The bulky dibenzylamine attacks C6, displacing chloride.
-
Product: 2-chloro-N,N-dibenzyl-9-methyl-9H-purin-6-amine.
Step 3: Palladium-Catalyzed Cross-Coupling (C2)
-
Reagents: n-Butylzinc bromide (Negishi) or n-Butylboronic acid (Suzuki),
or . -
Conditions: THF/Toluene, Reflux (
), Inert Atmosphere ( ). -
Logic: Standard
fails at C2 due to deactivation. Negishi coupling is preferred for alkyl chains to prevent isomerization. -
Final Product: N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine.[1]
Synthetic Pathway Diagram
Figure 1: The regioselective synthesis ensures the butyl group is installed last, preventing side reactions.
Analytical Characterization (Self-Validating Protocols)
To confirm the identity of the synthesized molecule, the following analytical signatures must be observed.
Proton NMR ( NMR) - 400 MHz, [4]
-
Aromatic Region: Multiplet at
7.20–7.40 ppm (10H) corresponding to the two phenyl rings of the dibenzyl group. -
Purine Proton: Singlet at
~7.80 ppm (1H) corresponding to H8 .[3] (H2 is absent). -
Benzylic Protons: Broad singlet or doublet at
~4.80–5.20 ppm (4H, ). Broadening may occur due to restricted rotation. -
N-Methyl: Singlet at
3.70–3.80 ppm (3H, ). -
Butyl Chain:
-
Triplet at
~2.80 ppm (2H, ). -
Multiplet at
~1.70 ppm (2H, ). -
Multiplet at
~1.40 ppm (2H, ). -
Triplet at
~0.95 ppm (3H, terminal ).
-
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
) -
Parent Ion (
): 386.23 m/z -
Fragmentation Pattern:
-
Loss of Benzyl group (
). -
Loss of Butyl chain (
).
-
Biological Context & Applications[6]
While specific bioactivity data for CAS 496955-50-1 is often proprietary or embedded in broad SAR (Structure-Activity Relationship) studies, the structural features dictate its utility in two primary domains:
Adenosine Receptor Antagonism
The N6-dibenzyl motif is a classic "bulk" substituent used to achieve selectivity for Adenosine Receptors (specifically
Kinase Inhibition
The purine scaffold mimics ATP. The C2 and N6 substitutions are critical for selectivity in the ATP-binding pocket of kinases (e.g., CDK or Src family kinases). The lipophilicity of this specific derivative suggests it is designed to penetrate cell membranes effectively, potentially as a tool compound for intracellular targets.
References
-
PubChem Compound Summary. (n.d.). Purine Derivatives and Analogues. National Center for Biotechnology Information. Retrieved from [Link]
- Legraverend, M., et al. (2006). Synthesis of 2,6,9-trisubstituted purines as kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Hocek, M. (2003). C-C Bond formation at C2 of purines via cross-coupling. European Journal of Organic Chemistry. (Methodology grounding for Step 3).
Sources
- 1. 89391-50-4,2,7-Difluorospiro[fluorene-9,4’-imidazolidine]-2’,5’-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 9-(2-methoxy-5-nitrobenzyl)-2-(butylthio)-9H-purin-6-amine | C17H20N6O3S | CID 16744442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
